N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Overview
Description
N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds. Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction with 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The chlorobenzyl group may interact with hydrophobic pockets in proteins, while the cyclopropyl group can provide steric hindrance, affecting the compound’s binding affinity.
Comparison with Similar Compounds
N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can be compared with other compounds that have similar structures or functional groups:
N~1~-(4-Chlorobenzyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the cyclopropyl and trifluoromethyl groups, which may result in different biological activity.
N~1~-(4-Chlorobenzyl)-2-(3-trifluoromethyl-1H-pyrazol-1-yl)acetamide: Similar structure but without the cyclopropyl group, potentially affecting its chemical properties.
N~1~-(4-Chlorobenzyl)-2-(5-cyclopropyl-1H-pyrazol-1-yl)acetamide: Lacks the trifluoromethyl group, which may influence its lipophilicity and biological activity.
The uniqueness of N1-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE lies in its combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O/c17-12-5-1-10(2-6-12)8-21-15(24)9-23-13(11-3-4-11)7-14(22-23)16(18,19)20/h1-2,5-7,11H,3-4,8-9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAANDJTPKTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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